

AUR1545 stability in DMSO at -20°C

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Compound of Interest

Compound Name: AUR1545

Cat. No.: B15606614

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AUR1545 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of **AUR1545** in Dimethyl Sulfoxide (DMSO) at -20°C. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **AUR1545** stock solutions in DMSO?

A1: For optimal stability, concentrated stock solutions of **AUR1545** in DMSO should be stored in small, tightly sealed aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.[1][2] The recommended storage temperature directly impacts the solution's shelf-life.

Q2: How long is an **AUR1545** stock solution in DMSO stable when stored at -20°C?

A2: When stored at -20°C, a stock solution of **AUR1545** in DMSO is stable for up to one month.[1][3] For longer-term storage, it is highly recommended to store the stock solution at -80°C, which extends its stability to six months.[1][3]

Q3: Why is using high-quality, anhydrous DMSO important for **AUR1545** stability?

A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] This water uptake can significantly impact the solubility and stability of compounds like **AUR1545**,

potentially leading to precipitation or degradation.[1][4][5] Therefore, it is crucial to use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[1][3]

Q4: What is the mechanism of action for **AUR1545**?

A4: **AUR1545** is a potent and selective heterobifunctional degrader of the histone acetyltransferases KAT2A and its paralogue KAT2B.[3][6][7] By inducing the degradation of these proteins, **AUR1545** inhibits tumor growth and promotes changes in cell state, such as differentiation, in various cancer models including Acute Myeloid Leukemia (AML), Small-Cell Lung Cancer (SCLC), and Neuroendocrine Prostate Cancer (NEPC).[6][8]

Compound Stability Data

The following table summarizes the recommended storage conditions and stability periods for **AUR1545**.

Formulation	Storage Temperature	Stability Period
In Solvent (DMSO)	-20°C	1 Month[1][3]
	-80°C	6 Months[3]
Powder	-20°C	3 Years[1][3]
	4°C	2 Years[3]

Troubleshooting Guide

This guide addresses common issues encountered when working with **AUR1545** solutions.

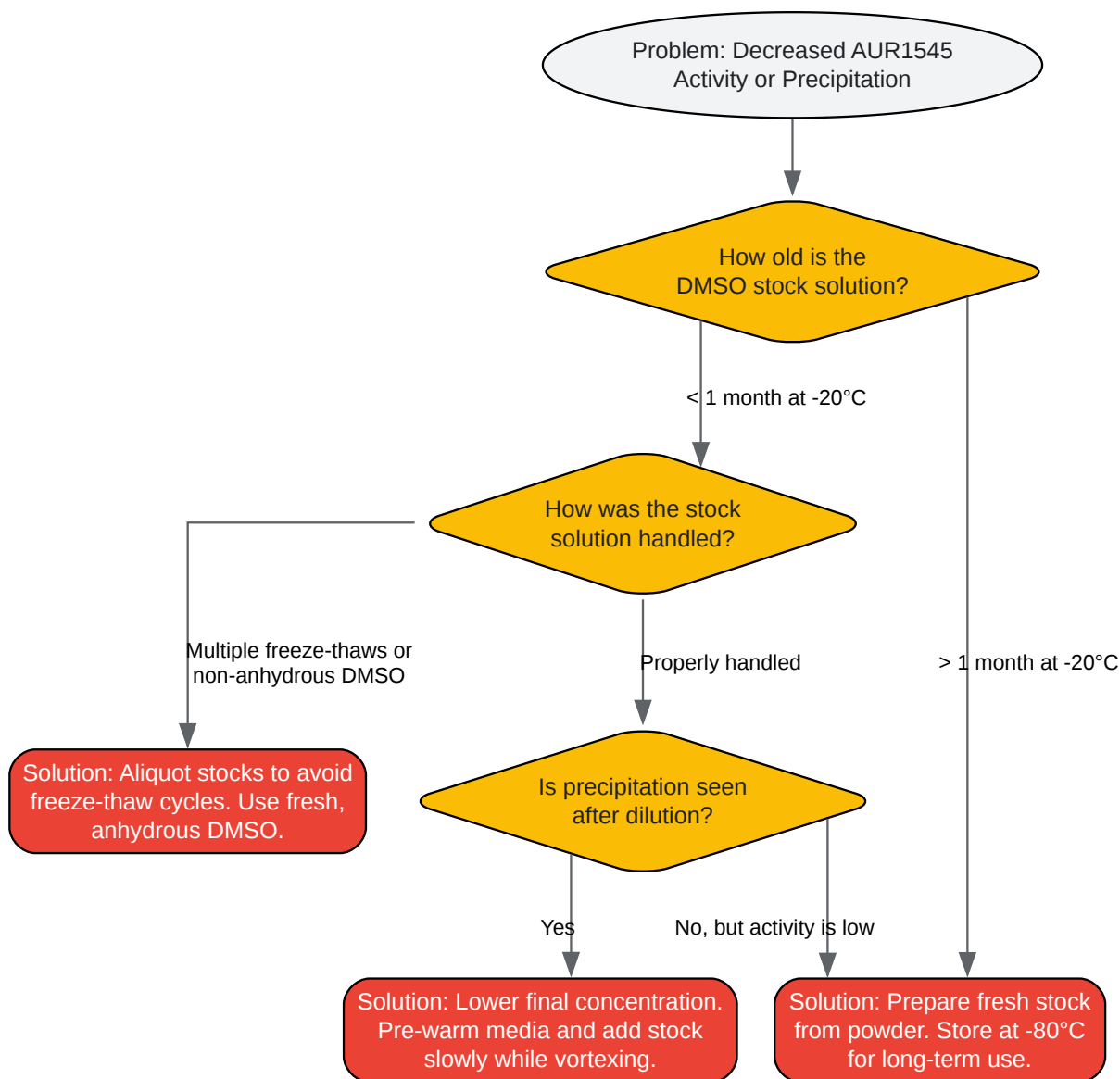
Issue 1: Precipitation observed in my **AUR1545** stock solution upon thawing or after dilution into aqueous media.

- Possible Cause 1: Water Absorption. The DMSO used may have absorbed atmospheric moisture, reducing the solubility of **AUR1545**. [1][4]
 - Solution: Always use fresh, anhydrous, high-purity DMSO to prepare stock solutions. [1][3]
Store stocks in tightly sealed vials.

- Possible Cause 2: Solubility Limit Exceeded. The final concentration of **AUR1545** in your aqueous experimental medium may be too high.
 - Solution: Try lowering the final working concentration. When diluting, pre-warm the aqueous medium to 37°C and add the DMSO stock drop-wise while vortexing to ensure rapid dispersion.[2] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity.[2]
- Possible Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing the same stock vial can compromise compound stability and lead to precipitation.
 - Solution: Prepare small, single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[1][2]

Issue 2: I am observing a decrease in the biological activity of **AUR1545** in my long-term experiments.

- Possible Cause 1: Compound Degradation. If the stock solution has been stored at -20°C for longer than one month, the compound may have started to degrade.
 - Solution: Prepare a fresh stock solution from powder. For experiments running longer than 24-48 hours, consider replenishing the media with freshly diluted **AUR1545** to maintain a consistent effective concentration.[2]
- Possible Cause 2: Instability in Aqueous Media. The stability of **AUR1545** in your specific cell culture medium at 37°C may be limited.
 - Solution: Perform a time-course experiment to assess the stability of **AUR1545** under your specific experimental conditions. This can be done by analyzing samples over time using an analytical method like LC-MS.



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Troubleshooting flowchart for **AUR1545** handling.

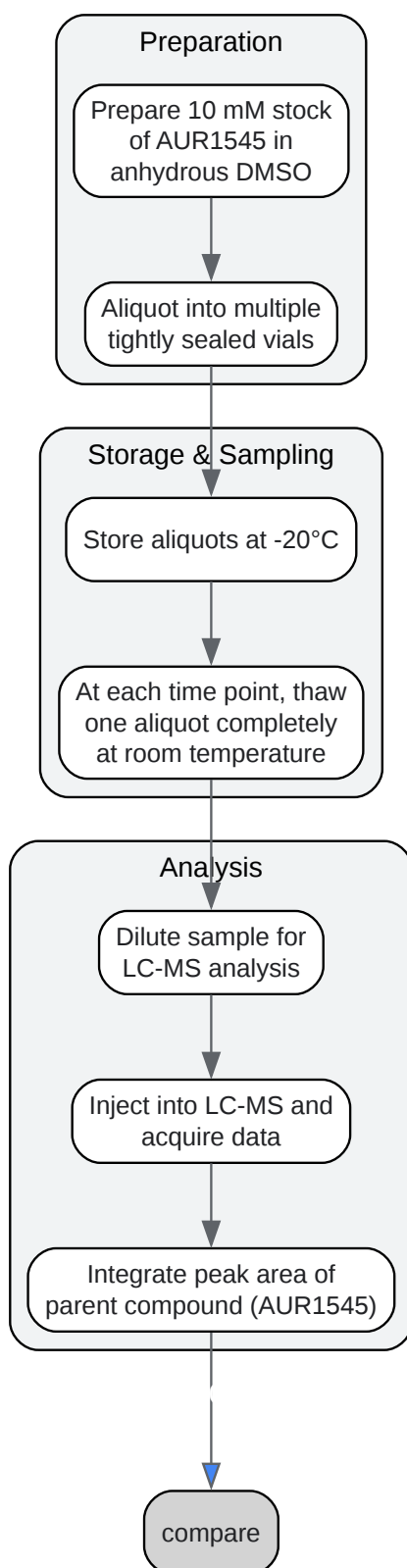
Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in DMSO

This protocol outlines a general method using Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the purity of **AUR1545** in a DMSO stock solution over time.

- Preparation of Stock Solution (Time Point 0):
 - Accurately weigh the **AUR1545** powder.
 - Dissolve the powder in fresh, anhydrous DMSO to a final concentration of 10 mM. Use an ultrasonic bath to aid dissolution if necessary.[3]
 - Immediately take an aliquot of this fresh stock solution for the initial (T=0) analysis.
- Sample Storage:
 - Dispense the remaining stock solution into multiple small, tightly sealed amber vials (to protect from light).
 - Place the vials in a freezer set to -20°C.
- Time-Point Analysis:
 - At designated time points (e.g., 1 week, 2 weeks, 1 month, 2 months), remove one vial from the freezer.
 - Allow the vial to thaw completely and reach room temperature before opening to prevent condensation.
 - Prepare a sample for LC-MS analysis by diluting the stock solution in an appropriate solvent (e.g., acetonitrile).
- LC-MS Analysis:
 - Inject the prepared sample into an LC-MS system.
 - Use a suitable gradient elution method on a C18 column to separate the parent compound from any potential degradants.

- Monitor the purity of **AUR1545** by integrating the peak area of the parent compound from the UV chromatogram or the extracted ion chromatogram from the mass spectrometer.
- Data Analysis:
 - Calculate the purity of **AUR1545** at each time point relative to the initial T=0 sample.
 - Plot the percentage of remaining **AUR1545** against time to determine the degradation profile. A compound is often considered stable if its purity remains above 95% of the initial value.

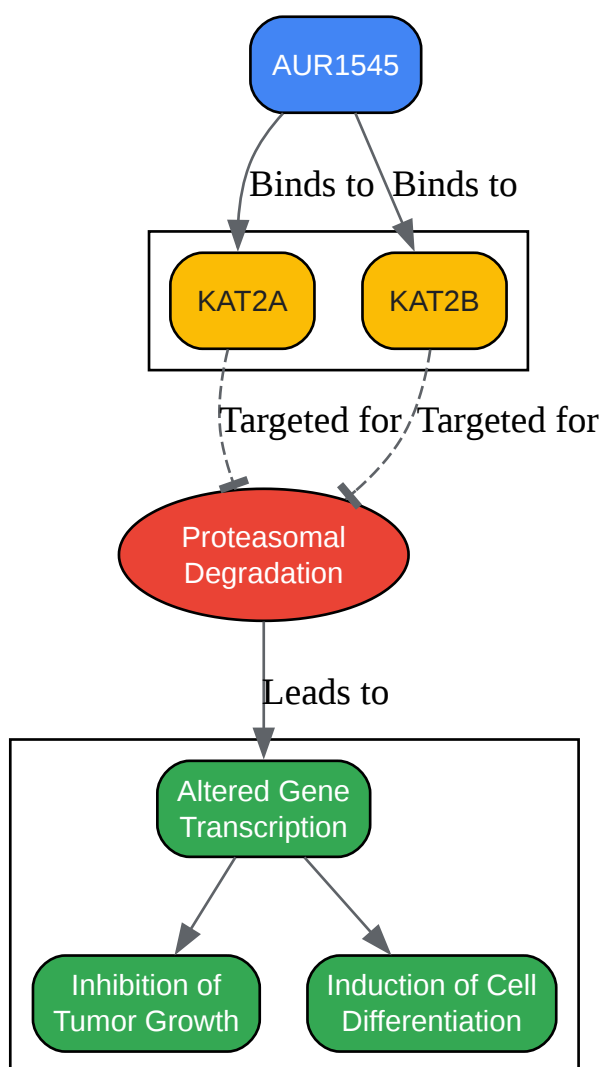


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Workflow for assessing **AUR1545** stability in DMSO.

Signaling Pathway

AUR1545 functions by inducing the degradation of KAT2A and KAT2B, which are critical regulators of gene transcription through histone acetylation. Their removal leads to downstream anti-cancer effects.



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Mechanism of action of **AUR1545**.

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